Benzo[c][1,2,5]thiadiazol-5-yl(4-(pyridin-2-yl)piperazin-1-yl)methanone
Description
Benzo[c][1,2,5]thiadiazol-5-yl(4-(pyridin-2-yl)piperazin-1-yl)methanone is a heterocyclic compound featuring a benzo-thiadiazole core linked via a methanone bridge to a piperazine ring substituted with a pyridinyl group. This structural duality suggests applications in medicinal chemistry, particularly in targeting enzymes or nucleic acids that recognize planar aromatic systems and flexible basic side chains. The compound’s design aligns with strategies for kinase inhibitors or riboswitch modulators, as inferred from structurally related analogs .
Properties
IUPAC Name |
2,1,3-benzothiadiazol-5-yl-(4-pyridin-2-ylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5OS/c22-16(12-4-5-13-14(11-12)19-23-18-13)21-9-7-20(8-10-21)15-3-1-2-6-17-15/h1-6,11H,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXKYJBMCCGNRRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)C3=CC4=NSN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzo[c][1,2,5]oxadiazol-5-yl Analogs
A key comparator is (4-Amino-2-(methylthio)thiazol-5-yl)(benzo[c][1,2,5]oxadiazol-5-yl)methanone (13l) ().
- Structural Differences: Heteroatom Substitution: The oxadiazole (O) in 13l vs. thiadiazole (S) in the target compound. Substituents: 13l features a thiazole-amino-methylthio group, whereas the target compound employs a pyridinyl-piperazine system.
- Functional Implications :
- The oxadiazole in 13l may reduce metabolic stability compared to thiadiazole due to higher electronegativity and susceptibility to hydrolysis.
- The pyridinyl-piperazine moiety in the target compound likely improves solubility (via protonation at physiological pH) and enhances binding to targets requiring basic nitrogen interactions, such as kinase ATP pockets .
Simpler Thiadiazole Derivatives
Benzo[c][1,2,5]thiadiazol-5-ylmethanol (7) () serves as a minimalist analog:
- Structural Differences: Substituent Complexity: Compound 7 has a methanol group, while the target compound replaces this with a piperazine-pyridine system.
- Functional Implications: The methanol group in 7 limits hydrogen-bonding diversity and conformational flexibility.
Piperazine-Containing Derivatives
The pyridinyl substitution at the piperazine’s 4-position may mimic ATP’s adenine ring, enabling competitive inhibition. This contrasts with simpler piperazine derivatives lacking aromatic substitution, which exhibit reduced target affinity .
Comparative Data Table
| Compound Name | Core Structure | Key Substituents | Biological Target (Inferred) | Hypothesized Advantages/Disadvantages |
|---|---|---|---|---|
| Benzo[c][1,2,5]thiadiazol-5-yl(4-(pyridin-2-yl)piperazin-1-yl)methanone | Benzo-thiadiazole | Piperazine-pyridine | Kinases/Riboswitches | Enhanced solubility, binding versatility |
| (4-Amino-2-(methylthio)thiazol-5-yl)(benzo[c][1,2,5]oxadiazol-5-yl)methanone | Benzo-oxadiazole | Thiazole-amino-methylthio | CDK9 | Higher metabolic liability, reduced lipophilicity |
| Benzo[c][1,2,5]thiadiazol-5-ylmethanol | Benzo-thiadiazole | Methanol | TPP riboswitch | Limited binding specificity, poor solubility |
Research Findings and Implications
- Kinase Inhibition : The target compound’s pyridinyl-piperazine group may improve selectivity over CDK9 compared to oxadiazole analogs like 13l, as sulfur’s electronic effects could modulate ATP-binding pocket interactions .
- Riboswitch Targeting : The benzo-thiadiazole core aligns with fragment-based strategies for riboswitch modulators (e.g., compound 7). The added piperazine-pyridine system could enhance affinity by mimicking natural ligands like TPP .
- ADME Properties: The thiadiazole core and basic piperazine likely improve metabolic stability and oral bioavailability relative to oxadiazole or methanol-containing analogs.
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